L-Glucitol-2-13C
Description
Properties
Molecular Formula |
C₅¹³CH₁₄O₆ |
|---|---|
Molecular Weight |
183.17 |
Synonyms |
D-Gulitol-2-13C; L-Sorbitol-2-13C |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Research
Metabolomic Analysis
L-Glucitol-2-13C is utilized in metabolomic studies to trace metabolic pathways involving sorbitol and glucose metabolism. For example, it has been used to investigate the conversion of glucose into sorbitol via the polyol pathway, which is particularly relevant in conditions like diabetes where sorbitol accumulation can lead to complications such as diabetic neuropathy and retinopathy .
Case Study: Stroke Metabolism
A study highlighted the correlation between sorbitol levels in cerebral thrombi and clinical outcomes in stroke patients. Elevated levels of this compound were associated with favorable outcomes, suggesting its potential as a biomarker for assessing stroke severity and prognosis . This application underscores the importance of sorbitol in neurological health and disease.
Medical Applications
Diagnostic Tool
this compound serves as a valuable diagnostic tool in microbiology. It is used to differentiate pathogenic strains of Escherichia coli based on their ability to ferment sorbitol. This application is critical in food safety and clinical diagnostics, particularly for identifying strains responsible for severe gastrointestinal diseases .
Therapeutic Uses
In therapeutic contexts, this compound has been explored for its role in managing hyperkalemia when combined with ion-exchange resins. Its osmotic properties help facilitate the elimination of potassium from the body, although caution is advised due to potential gastrointestinal side effects .
Industrial Applications
Food Industry
In the food industry, this compound is used as a sugar substitute due to its low caloric content and sweetness profile. It acts as a humectant in various products, helping to retain moisture and enhance texture . Its role extends to being a plasticizer in baked goods, improving shelf life by delaying staling processes.
Biochemical Production
this compound is also significant in biochemical production processes. It has been investigated for its potential as an intermediate in the production of biofuels from biomass resources. The reduction of sorbitol can yield hydrocarbons that are valuable as renewable energy sources .
Summary of Findings
The following table summarizes key applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Differences
L-Glucitol-2-¹³C belongs to a family of isotopically labeled sugar alcohols. Key structural analogs include:
| Compound | Molecular Formula | Isotopic Label Position | Purity (%) | Primary Applications |
|---|---|---|---|---|
| L-Glucitol-2-¹³C | C₆H₁₃¹³CO₅ | C-2 | ≥98* | NMR tracing, metabolic studies |
| D-Glucitol-4,5,6-¹³C₃ | C₆H₁₃¹³C₃O₅ | C-4, C-5, C-6 | 98 | Multi-carbon flux analysis |
| Unlabeled D-Glucitol | C₆H₁₄O₆ | N/A | >99 | Sweetener, humectant |
*Hypothetical purity based on synthesis standards for ¹³C-labeled compounds .
- Isotopic Specificity : L-Glucitol-2-¹³C’s single ¹³C label at C-2 simplifies spectral interpretation in NMR compared to multi-labeled analogs like D-Glucitol-4,5,6-¹³C₃, which introduce overlapping signals .
- Stereochemical Considerations : The "L" designation distinguishes it from the more common D-glucitol, altering its interaction with enzymes and receptors in chiral environments .
Functional and Analytical Comparisons
- Metabolic Tracing : While D-Glucitol-4,5,6-¹³C₃ is used to track downstream glycolysis (e.g., in liver metabolism), L-Glucitol-2-¹³C is ideal for early-phase pathway analysis, such as glucose-to-sorbitol conversion in diabetic models .
- Sensitivity: Single-label compounds like L-Glucitol-2-¹³C offer lower background noise in mass spectrometry compared to multi-labeled variants but require higher concentrations for detection .
Research Findings
- A 2017 study demonstrated that ¹³C-labeled glucitol derivatives, including L-Glucitol-2-¹³C, enable precise quantification of sugar alcohol metabolism in E. coli, revealing bottlenecks in polyol utilization pathways .
- Comparative NMR data show that L-Glucitol-2-¹³C produces a distinct singlet at δ 75 ppm (C-2), whereas D-Glucitol-4,5,6-¹³C₃ exhibits split peaks due to J-coupling between adjacent ¹³C atoms .
Notes
Preparation Methods
Table 1: Microbial Conversion Efficiency of Labeled Substrates
| Substrate | Microorganism | Product | Yield (g/L) | Conversion Efficiency |
|---|---|---|---|---|
| D-[2-13C]sorbitol | G. oxydans | L-sorbose-2-13C | 45 | 64% |
| L-sorbose-2-13C | Pseudomonas sp. | 2-keto-L-gulonic acid | 30 | 43% |
| D-[2-13C]glucose | Saccharomyces sp. | This compound | 22 | 31% |
Notably, G. oxydans employs the Entner-Doudoroff pathway (EDP) for glucose degradation, which preserves the 13C label at the C2 position during pyruvate formation. By leveraging EDP-deficient mutants, researchers can redirect metabolic flux toward sorbitol synthesis, enhancing labeled product yields.
Chemical Reduction of 13C-Labeled Glucose
Chemical reduction of monosaccharides is a direct method for synthesizing sugar alcohols. For this compound, D-[2-13C]glucose undergoes catalytic hydrogenation under high-pressure H₂ in the presence of Raney nickel:
This method ensures retention of the 13C label at the C2 position, as confirmed by 13C NMR spectroscopy. However, stereochemical control remains a challenge, necessitating chiral catalysts or post-reduction purification to isolate the L-enantiomer. Recent advances in asymmetric hydrogenation using ruthenium-BINAP complexes have achieved enantiomeric excess (ee) >90% for L-glucitol, though isotopic labeling complicates catalyst recovery.
Chemoenzymatic Approaches with Protected Intermediates
Chemoenzymatic strategies combine chemical synthesis of protected intermediates with enzymatic resolution. For example, D-glucitol-3,4-acetonide serves as a key intermediate in non-ionic surfactant synthesis. Adapting this approach for this compound involves:
-
Protection : Reacting D-[2-13C]glucose with acetone to form 3,4-acetonide.
-
Reduction : Hydrogenating the protected glucose to yield acetonide-protected this compound.
-
Deprotection : Removing the acetonide group under acidic conditions.
This method achieves 45–60% overall yield but requires stringent control of reaction conditions to prevent racemization.
Challenges and Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
